![molecular formula C10H16Cl4S4 B14000610 Tetrakis[(2-chloroethyl)sulfanyl]ethene CAS No. 84400-71-5](/img/structure/B14000610.png)
Tetrakis[(2-chloroethyl)sulfanyl]ethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethene,1,1,2,2-tetrakis[(2-chloroethyl)thio]-: is an organosulfur compound with the molecular formula C10H16Cl4S4 and a molecular weight of 406.306 g/mol It is characterized by the presence of four 2-chloroethylthio groups attached to an ethene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethene,1,1,2,2-tetrakis[(2-chloroethyl)thio]- typically involves the reaction of ethene with 2-chloroethanethiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and isolation to obtain the final product in a usable form .
Analyse Des Réactions Chimiques
Types of Reactions: Ethene,1,1,2,2-tetrakis[(2-chloroethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler thiol derivatives.
Substitution: The chlorine atoms in the 2-chloroethylthio groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethene derivatives.
Applications De Recherche Scientifique
Ethene,1,1,2,2-tetrakis[(2-chloroethyl)thio]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethene,1,1,2,2-tetrakis[(2-chloroethyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
- Ethene,1,1,2,2-tetrakis[(2-bromoethyl)thio]-
- Ethene,1,1,2,2-tetrakis[(2-iodoethyl)thio]-
- Ethene,1,1,2,2-tetrakis[(2-fluoroethyl)thio]-
Comparison: Ethene,1,1,2,2-tetrakis[(2-chloroethyl)thio]- is unique due to the presence of chlorine atoms, which impart specific chemical reactivity and properties. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative may exhibit different reactivity patterns and biological activities .
Propriétés
Numéro CAS |
84400-71-5 |
|---|---|
Formule moléculaire |
C10H16Cl4S4 |
Poids moléculaire |
406.3 g/mol |
Nom IUPAC |
1,1,2,2-tetrakis(2-chloroethylsulfanyl)ethene |
InChI |
InChI=1S/C10H16Cl4S4/c11-1-5-15-9(16-6-2-12)10(17-7-3-13)18-8-4-14/h1-8H2 |
Clé InChI |
GPKGGFPIKUMSRQ-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)SC(=C(SCCCl)SCCCl)SCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-[2-(Biphenyl-4-yl)ethyl]-2-phenylacetamide](/img/structure/B14000533.png)
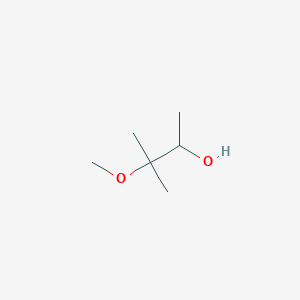
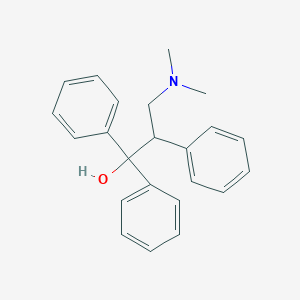
![4-[[3-[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-2-[4-(dimethylamino)phenyl]-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B14000552.png)
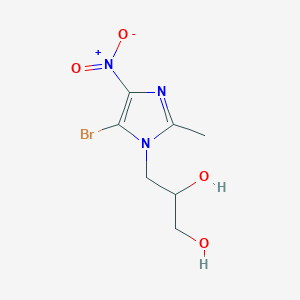

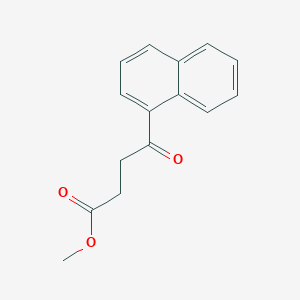
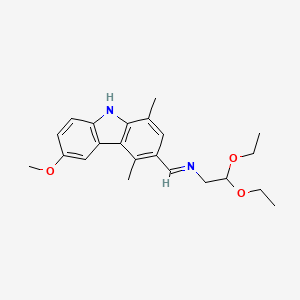
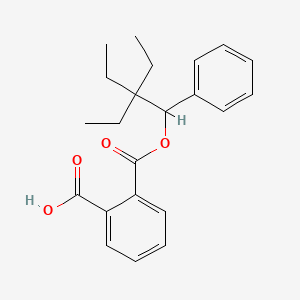
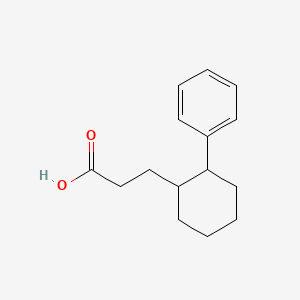
![4-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-methylpiperidin-4-ol](/img/structure/B14000614.png)
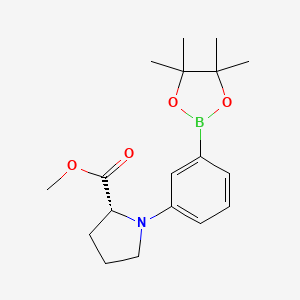

![2-[hydroxy(diphenyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B14000633.png)
